molecular formula C10H16Br2 B14674557 1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene CAS No. 37490-74-7

1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene

Cat. No.: B14674557
CAS No.: 37490-74-7
M. Wt: 296.04 g/mol
InChI Key: GAIMFYPYRSBIMI-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C10H16Br2 It is a derivative of cyclohexene, characterized by the presence of two bromine atoms and four methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene typically involves the bromination of 3,3,6,6-tetramethylcyclohexene. The reaction is carried out by adding bromine (Br2) to the double bond of the cyclohexene ring. The reaction conditions usually include:

    Solvent: A non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,3,6,6-tetramethylcyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes or alkynes.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or cycloalkanes.

Properties

CAS No.

37490-74-7

Molecular Formula

C10H16Br2

Molecular Weight

296.04 g/mol

IUPAC Name

1,2-dibromo-3,3,6,6-tetramethylcyclohexene

InChI

InChI=1S/C10H16Br2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3

InChI Key

GAIMFYPYRSBIMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(=C1Br)Br)(C)C)C

Origin of Product

United States

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